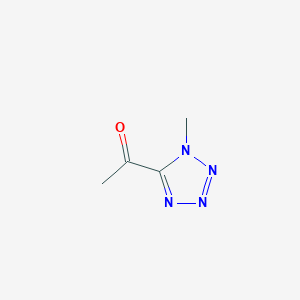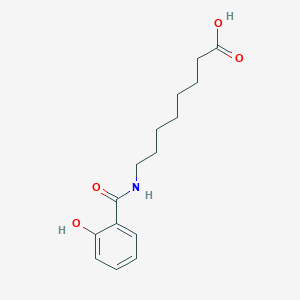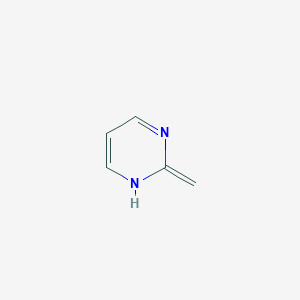
2-Methylene-1,2-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylene-1,2-dihydropyrimidine (MDHP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MDHP is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).
Efectos Bioquímicos Y Fisiológicos
2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. 2-Methylene-1,2-dihydropyrimidine has been shown to scavenge free radicals and reduce oxidative stress in cells and tissues. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylene-1,2-dihydropyrimidine has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, 2-Methylene-1,2-dihydropyrimidine also has some limitations, including its relatively low solubility in water and its potential to undergo hydrolysis in the presence of acid or base.
Direcciones Futuras
There are several potential future directions for research involving 2-Methylene-1,2-dihydropyrimidine. One area of interest is the development of 2-Methylene-1,2-dihydropyrimidine derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Methylene-1,2-dihydropyrimidine and its potential applications in various fields of research. Finally, the development of new synthesis methods for 2-Methylene-1,2-dihydropyrimidine and its derivatives may also be an area of future research.
Métodos De Síntesis
2-Methylene-1,2-dihydropyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, Hantzsch reaction, and the Passerini reaction. The most common method for synthesizing 2-Methylene-1,2-dihydropyrimidine is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2-Methylene-1,2-dihydropyrimidine as the primary product.
Aplicaciones Científicas De Investigación
2-Methylene-1,2-dihydropyrimidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. These properties make 2-Methylene-1,2-dihydropyrimidine a promising candidate for the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
184839-44-9 |
|---|---|
Nombre del producto |
2-Methylene-1,2-dihydropyrimidine |
Fórmula molecular |
C5H6N2 |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
Clave InChI |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
SMILES canónico |
C=C1NC=CC=N1 |
Sinónimos |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



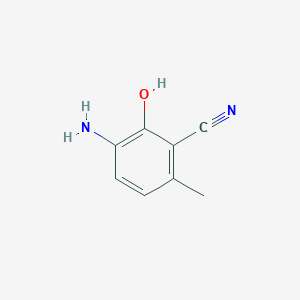
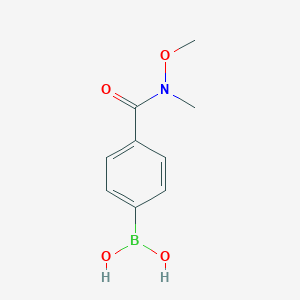
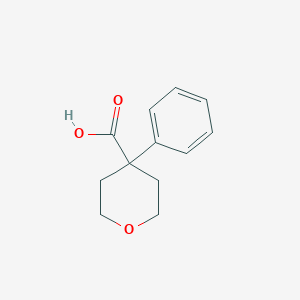
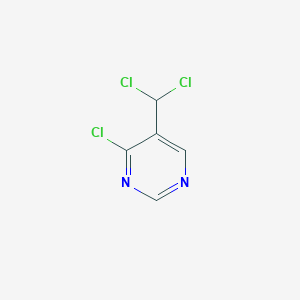
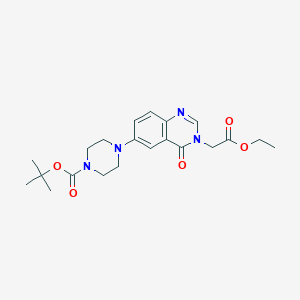
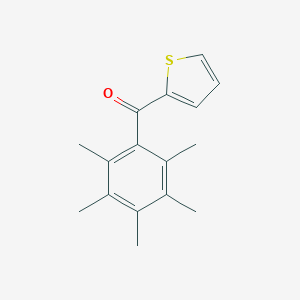
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)
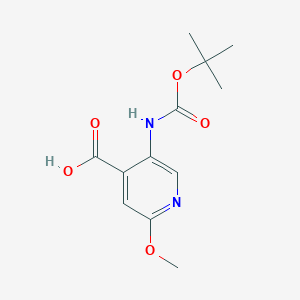

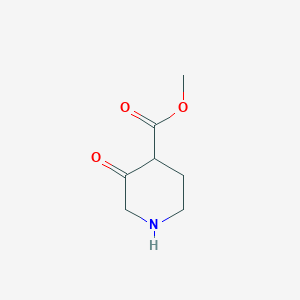
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
